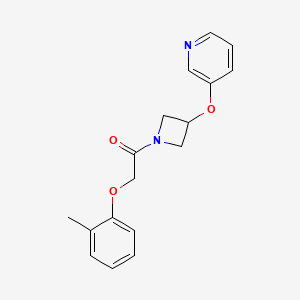

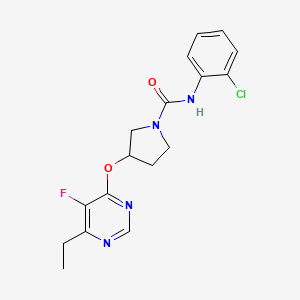

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(o-tolyloxy)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(o-tolyloxy)ethanone, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cellular growth and metabolism, making it an important target for cancer research. AZD8055 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.

科学的研究の応用

Synthesis and Antibacterial Activity

Research into novel Schiff base and azetidinone derivatives, including compounds like 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(o-tolyloxy)ethanone, highlights their preparation methods and potential antibacterial properties. These compounds are synthesized through specific reactions and assessed for activity against bacteria such as Staphylococcus aureus and Escherichia coli (Vashi & Naik, 2004).

Advanced Synthesis Techniques

Innovative methods for synthesizing azetidinone derivatives, including the use of molecular iodine under microwave irradiation, have been developed. This approach facilitates the creation of 3-pyrrole-substituted 2-azetidinones with a variety of substituents, showcasing a green and practical synthesis route (Bandyopadhyay et al., 2012).

Antioxidant, Antimicrobial, and Antitubercular Activities

Studies on pyrimidine-azitidinone analogues reveal their antioxidant, in vitro antimicrobial, and antitubercular activities. The synthesis involves the condensation of aromatic amines with N-phenylacetamide, leading to the creation of Schiff base intermediates and final azetidinone analogues, further assessed for their biological activities (Chandrashekaraiah et al., 2014).

Potential in CNS Active Agents

The exploration of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone uncovers their potential as antidepressant and nootropic agents. This research signifies the 2-azetidinone skeleton's promise in developing central nervous system (CNS) active compounds (Thomas et al., 2016).

Enantioselective Synthesis

The enantioselective synthesis of complex molecules, such as highly functionalized pyrrolizidine systems from 2-azetidinone-tethered azomethine ylides, exemplifies the chemical versatility and synthetic utility of azetidinone derivatives. This method involves selective bond cleavage and rearrangement under specific conditions, offering a route to optically pure compounds (Alcaide et al., 2001).

特性

IUPAC Name |

2-(2-methylphenoxy)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-13-5-2-3-7-16(13)21-12-17(20)19-10-15(11-19)22-14-6-4-8-18-9-14/h2-9,15H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTNTNCVEZYMNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CC(C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(o-tolyloxy)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2606221.png)

![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2606224.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-phenoxypropanamide](/img/structure/B2606225.png)

![2-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]propanamide](/img/structure/B2606226.png)

![(3aR,6aS)-2-(2-phenoxyethyl)-5-(thiophene-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2606229.png)

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2606230.png)

![1-(cyclohexylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2606233.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2606236.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2606238.png)